molecular formula C12H15BrO3 B188330 (2-Bromo-4-tert-butylphenoxy)acetic acid CAS No. 117947-05-4

(2-Bromo-4-tert-butylphenoxy)acetic acid

Cat. No. B188330
CAS RN: 117947-05-4
M. Wt: 287.15 g/mol
InChI Key: PJNXDLJWFAAMPA-UHFFFAOYSA-N
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Description

“(2-Bromo-4-tert-butylphenoxy)acetic acid” is a chemical compound with the CAS Number: 117947-05-4 and Linear Formula: C12H15BrO3 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “(2-Bromo-4-tert-butylphenoxy)acetic acid” is represented by the InChI code: 1S/C12H15BrO3/c1-12(2,3)8-4-5-10(9(13)6-8)16-7-11(14)15/h4-6H,7H2,1-3H3,(H,14,15) . The molecular weight of the compound is 287.15 g/mol .


Physical And Chemical Properties Analysis

The compound “(2-Bromo-4-tert-butylphenoxy)acetic acid” has a molecular weight of 287.15 g/mol . It has a computed XLogP3 value of 3.7, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass of the compound is 286.02046 g/mol . The compound has a topological polar surface area of 46.5 Ų .

Scientific Research Applications

Organic Synthesis and Catalysis

One application in scientific research is in the realm of organic synthesis, where such compounds play roles as intermediates or catalysts. For example, studies have explored the use of metal cation-exchanged clays as catalysts for various organic synthesis reactions, including rearrangements and alkylation processes that might involve similar phenolic ethers (Tateiwa & Uemura, 1997). These catalysts offer a reusable and environmentally friendly option for selective organic synthesis, highlighting the potential for phenolic ethers in facilitating such reactions.

Environmental Studies and Wastewater Treatment

In environmental science, derivatives of (2-Bromo-4-tert-butylphenoxy)acetic acid, particularly those related to phenolic compounds, have been studied for their impact on water treatment processes and their behavior in the environment. For instance, research into the treatment of pesticide industry wastewater has revealed that biological processes and granular activated carbon can effectively remove toxic pollutants, including phenolic derivatives, potentially improving the quality of treated effluent (Goodwin et al., 2018). These findings underscore the importance of understanding the chemical behavior of such compounds for environmental protection and pollution mitigation.

Bioactivity and Environmental Fate

The bioactivities of phenolic compounds, including toxicity and potential benefits, are areas of significant interest. For example, 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs, which share structural similarities with (2-Bromo-4-tert-butylphenoxy)acetic acid, have been reviewed for their natural sources and bioactivities (Zhao et al., 2020). These compounds exhibit potent toxicity against a wide range of organisms, including their producers, highlighting the dual nature of their bioactivities which can be both beneficial and detrimental.

Antioxidant Properties and Industrial Applications

Research has also delved into synthetic phenolic antioxidants, exploring their environmental occurrence, human exposure, and toxicity. Compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have been detected in various environmental matrices and in humans, raising concerns about their potential health impacts (Liu & Mabury, 2020). These studies highlight the need for further research to understand the implications of exposure to synthetic phenolic antioxidants and their by-products.

properties

IUPAC Name

2-(2-bromo-4-tert-butylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-12(2,3)8-4-5-10(9(13)6-8)16-7-11(14)15/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNXDLJWFAAMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325353
Record name (2-bromo-4-tert-butylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-4-tert-butylphenoxy)acetic acid

CAS RN

117947-05-4
Record name (2-bromo-4-tert-butylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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